molecular formula C11H8N6 B12542104 1-(Diazidomethyl)naphthalene CAS No. 143468-06-8

1-(Diazidomethyl)naphthalene

Cat. No.: B12542104
CAS No.: 143468-06-8
M. Wt: 224.22 g/mol
InChI Key: PMBSZPYHHFLRLA-UHFFFAOYSA-N
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Description

1-(Diazidomethyl)naphthalene is a specialized organic compound that serves as a versatile building block in organic synthesis and chemical biology research. Its structure, featuring a naphthalene ring system and multiple azide functional groups, makes it a valuable precursor for the synthesis of more complex molecules via click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a cornerstone of bioconjugation and materials science, allowing researchers to efficiently link the naphthalene scaffold with alkyne-bearing molecules to create 1,2,3-triazole-linked hybrids . Such hybrids are of significant interest in medicinal chemistry for constructing potential pharmacophores. For instance, naphthalene-triazole hybrids have been explored for their antiproliferative activity against various cancer cell lines and as inhibitors of biological targets like the epidermal growth factor receptor (EGFR) . The azide groups can also be utilized in the development of chemical probes. Similar azide-functionalized fluorophores based on naphthalene are known to act as sensitive chemodosimeters for detecting biologically relevant molecules like hydrogen sulfide (H2S), where the azide is selectively reduced to an amine, triggering a fluorescent response . As a multi-functional reagent, this compound provides researchers with a robust tool for drug discovery, polymer science, and the creation of functional materials. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143468-06-8

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

1-(diazidomethyl)naphthalene

InChI

InChI=1S/C11H8N6/c12-16-14-11(15-17-13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

PMBSZPYHHFLRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Mechanistic Investigations and Elucidation of Reaction Pathways for 1 Diazidomethyl Naphthalene

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the reaction mechanisms of organic compounds. For naphthalene (B1677914) derivatives, various kinetic analyses have been performed to determine reaction rates and elucidate reaction pathways. For instance, the adsorption kinetics of naphthalene on certain materials has been shown to follow pseudo-second-order models, indicating the complexity of the interactions involved. bioline.org.br

In the context of reaction mechanisms, stopped-flow kinetic experiments are a powerful tool for distinguishing between different pathways, such as sequential multistep reactions and those involving conformational changes prior to ligand binding. nih.gov The analysis of relaxation times as a function of reactant concentrations can reveal the presence of intermediates and conformational equilibria. nih.gov For complex reactions, kinetic data helps in understanding the underlying steps, whether it involves the formation of intermediates or a concerted process. nih.govislandscholar.ca

While specific kinetic data for 1-(diazidomethyl)naphthalene is not extensively detailed in the provided results, the principles of kinetic analysis from related systems can be applied. The rate of decomposition and subsequent reactions would likely be determined by monitoring the disappearance of the reactant or the formation of products over time, often using spectroscopic methods. nih.gov The influence of factors like temperature, solvent, and catalysts on the reaction rate would provide valuable information about the transition state and the energy barriers of the reaction pathways. organic-chemistry.orgrsc.org

Thermolytic and Photolytic Generation of Reactive Intermediates (e.g., Carbenes)

Diazo compounds are well-known precursors for the generation of carbenes through thermal or photochemical decomposition. researchgate.netresearchgate.net The loss of a stable dinitrogen molecule makes this process thermodynamically favorable. researchgate.net In the case of this compound, the thermolysis or photolysis would lead to the formation of a highly reactive carbene intermediate.

The conditions under which the reaction is carried out can significantly influence the outcome. Photochemical methods often provide higher selectivity compared to thermal conditions. researchgate.net The generation of carbenes can be induced by heating, with temperatures sometimes reaching up to 180°C, or through photolysis, which is often preferred to avoid side reactions at elevated temperatures. organic-chemistry.orgwikipedia.org

The resulting carbene is an electron-deficient species that can undergo various subsequent reactions. libretexts.org One of the most common reactions for carbenes is intramolecular rearrangement, such as a 1,2-hydrogen shift, to form a more stable alkene. islandscholar.ca The carbene generated from this compound could also be trapped by other molecules present in the reaction mixture, such as alkenes, to form cyclopropanes. nih.gov The study of these trapping products can provide evidence for the existence of the carbene intermediate. nih.gov

Exploration of 1,3-Dipolar Cycloaddition Mechanisms

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgijrpc.com The reaction is generally considered a concerted pericyclic process, following the principles of frontier molecular orbital (FMO) theory. wikipedia.orgscribd.com

Organic azides are classic examples of 1,3-dipoles. wikipedia.org Therefore, this compound, containing two azide (B81097) groups, can potentially participate in 1,3-dipolar cycloaddition reactions. The reaction mechanism is believed to proceed through a transition state with a high degree of order, as suggested by the large negative entropy of activation, similar to the Diels-Alder reaction. wikipedia.orgscribd.com

The regioselectivity and stereospecificity of the cycloaddition are key aspects of the mechanism. wikipedia.org The reaction is typically stereospecific with respect to the dipolarophile, meaning that the stereochemistry of the starting alkene is retained in the product. wikipedia.org Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the orbital interactions that govern the reactivity and selectivity of these cycloadditions. nih.gov

Analysis of Nucleophilic Reactivity and Molecular Rearrangements (e.g., Wolff-type)

The reactive intermediates generated from this compound, particularly carbenes, can undergo various molecular rearrangements. A prominent example is the Wolff rearrangement, where an α-diazocarbonyl compound rearranges into a ketene (B1206846) with the loss of dinitrogen. wikipedia.orgslideshare.net While this compound is not an α-diazocarbonyl compound, the principles of carbene-mediated rearrangements are relevant.

The carbene formed from this compound would be highly electrophilic and susceptible to attack by nucleophiles. If a nucleophile is present in the reaction medium, it can react with the carbene. The Wolff rearrangement itself produces a ketene intermediate, which is highly reactive towards nucleophiles like water, alcohols, and amines, leading to the formation of carboxylic acid derivatives. organic-chemistry.orgwikipedia.org

The mechanism of the Wolff rearrangement has been a subject of debate, with evidence for both concerted and stepwise pathways involving a carbene intermediate. organic-chemistry.orgwikipedia.org The specific pathway can depend on the reaction conditions (thermal, photochemical, or metal-catalyzed) and the structure of the substrate. organic-chemistry.orgcaltech.edu The migratory aptitude of different substituent groups has also been studied, providing further insight into the rearrangement mechanism. caltech.edu

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. wikipedia.org It allows for the calculation of molecular structures, energies, and properties, providing a detailed picture of the reaction pathway. journalirjpac.com

Density Functional Theory (DFT) Studies on Transition States

DFT calculations are widely used to study the transition states of chemical reactions. researchgate.netcore.ac.uk By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. wikipedia.org This information is crucial for understanding the feasibility and rate of a reaction.

For reactions involving naphthalene and its derivatives, DFT has been used to investigate the thermodynamics and kinetics of processes like Diels-Alder reactions. chemrevlett.com Such studies can predict the preferred reaction pathway by comparing the activation energies of competing mechanisms. pku.edu.cn For instance, in the context of this compound, DFT could be used to model the transition states for carbene formation, subsequent rearrangements, and cycloaddition reactions, providing a theoretical basis for experimental observations.

Analysis of Distortion Energies in Reaction Profiles

The analysis of distortion energies, also known as activation strain analysis, is a powerful computational technique used to understand the factors controlling reaction barriers. This method partitions the activation energy into the energy required to distort the reactants into their transition state geometries (distortion or strain energy) and the interaction energy between the distorted reactants in the transition state.

This analysis provides a quantitative measure of how steric and electronic factors contribute to the activation barrier. While specific distortion energy analysis for this compound was not found in the search results, this approach is generally applicable to understanding reactivity in organic reactions, including cycloadditions and rearrangements. By analyzing how substituents and molecular geometry affect the distortion and interaction energies, a deeper understanding of the reaction mechanism can be achieved.

Advanced Spectroscopic and Computational Characterization Methodologies for 1 Diazidomethyl Naphthalene

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) absorption spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The most prominent and diagnostic feature in the IR spectrum of 1-(diazidomethyl)naphthalene would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) functional groups. This band typically appears in the region of 2100-2160 cm⁻¹. The presence of two azide groups might lead to a broadening of this peak or the appearance of a shoulder, depending on the vibrational coupling between them.

Other expected absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C-C stretching vibrations of the naphthalene (B1677914) ring in the 1400-1600 cm⁻¹ region, and various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Azide (N₃) Asymmetric Stretch 2120 Strong, Sharp
Aromatic C-H Stretch 3050 Medium
Aromatic C=C Stretch 1600, 1510 Medium to Weak

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Based on a comprehensive search of publicly available scientific literature, there is no specific experimental or computational data for the compound “this compound” corresponding to the detailed analytical techniques requested in the outline. Methodologies such as Raman spectroscopy, UV-Vis absorption spectroscopy, mass spectrometry, X-ray diffraction, and quantum chemical calculations have not been reported for this specific molecule in the accessible domain.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided instructions. Information is available for the parent compound, naphthalene, and for related derivatives such as 1-(azidomethyl)naphthalene, but not for the geminal diazide specified. Adhering to the strict requirement to focus solely on “this compound” prevents the use of analogous data from other compounds.

Reactivity and Chemical Transformations of 1 Diazidomethyl Naphthalene

Intermolecular Cycloaddition Reactions with Various Dipolarophiles

The azide (B81097) functional groups in 1-(diazidomethyl)naphthalene can participate in 1,3-dipolar cycloaddition reactions, a powerful method for the synthesis of five-membered heterocycles. researchgate.net This type of reaction, often referred to as a Huisgen cycloaddition, typically involves the reaction of the azide with a dipolarophile, such as an alkyne or an alkene.

In the case of this compound, the presence of two azide groups offers the potential for sequential cycloadditions. Reaction with two equivalents of an alkyne, for instance, would be expected to yield a bis(triazolyl)methylnaphthalene derivative. The reaction can be controlled to achieve selective mono-cycloaddition by using a limited amount of the dipolarophile. rsc.org The general scheme for this reaction is as follows:

Table 1: Hypothetical Intermolecular Cycloaddition Reactions of this compound

Dipolarophile Product Type Potential Reaction Conditions
Terminal Alkyne (e.g., Phenylacetylene) Bis(1,2,3-triazole) Copper(I) catalysis (CuAAC) or thermal conditions
Internal Alkyne (e.g., Diphenylacetylene) Bis(1,2,3-triazole) Thermal conditions, higher temperatures may be required

Research on α,β-unsaturated geminal diazides has shown that they can be converted into bis-triazoles with high yields. rsc.org This supports the potential for this compound to undergo similar transformations. The naphthalene (B1677914) scaffold itself can influence the reactivity of the azide groups, but they are generally expected to behave as typical 1,3-dipoles.

Intramolecular Rearrangements and Cyclization Processes

Upon thermal or photochemical activation, this compound is expected to lose nitrogen gas to form highly reactive intermediates that can undergo intramolecular rearrangements and cyclizations. The initial loss of one molecule of N₂ from a geminal diazide can lead to an azido-carbene or a related species.

One plausible pathway is the intramolecular insertion of the generated carbene into a C-H bond of the naphthalene ring. Insertion into the peri-C-H bond at the C8 position would lead to the formation of a five-membered ring, resulting in a derivative of acenaphthylene.

Another possibility involves the rearrangement of the intermediate nitrene, which can be formed from the azide group. For benzylic geminal diazides, thermal decomposition has been shown to lead to the formation of tetrazoles. nih.govmdpi.com In the case of this compound, this could potentially lead to a tetrazole fused to the naphthalene system, although the exact mechanism and product would depend on the reaction conditions.

Insertion Reactions into X-H Bonds (where X = C, N, O, etc.)

The carbene intermediate generated from this compound is expected to be highly reactive and capable of inserting into various X-H bonds. In an intermolecular context, if the reaction is carried out in a solvent with reactive X-H bonds (e.g., alcohols, amines, or alkanes), the carbene can insert into these bonds.

For instance, in the presence of an alcohol (R-OH), an O-H insertion reaction would be expected to yield an ether derivative. Similarly, reaction with an amine (R₂-NH) could lead to an N-H insertion product. C-H insertion into alkanes is also a characteristic reaction of carbenes, although it is often less selective.

The potential for these insertion reactions makes this compound a potential tool for the functionalization of other molecules, although controlling the selectivity of such reactions can be challenging.

Tandem Reactions and Cascades Initiated by Diazidomethyl Functionality

The high reactivity of the diazidomethyl group can be harnessed to initiate tandem reactions or reaction cascades, where a single activation event leads to a series of bond-forming and/or bond-breaking events.

A hypothetical tandem reaction could involve the initial 1,3-dipolar cycloaddition of one of the azide groups with a dipolarophile, followed by the thermal or photochemical decomposition of the remaining azide group to a carbene. This carbene could then undergo an intramolecular reaction with the newly formed triazole ring or another part of the molecule, leading to the rapid construction of complex polycyclic systems.

Another possibility is a cascade initiated by the loss of N₂ to form a carbene, which then undergoes a rearrangement that places a reactive group in proximity to the naphthalene ring, triggering a subsequent cyclization. The specific pathways of such cascades would be highly dependent on the substrate design and reaction conditions.

Applications in Advanced Organic Synthesis

Construction of Nitrogen-Rich Heterocyclic Compounds

There is no scientific literature available that describes the use of 1-(Diazidomethyl)naphthalene as a precursor or reagent for the synthesis of nitrogen-rich heterocyclic compounds. While geminal diazides, in general, are known to be high-energy motifs and potential precursors to various nitrogen-containing structures, the specific reactivity and synthetic utility of this compound in this area have not been reported.

Elaboration of Complex Polycyclic Aromatic Hydrocarbon Derivatives

No published research details the application of this compound in the synthesis or functionalization of complex polycyclic aromatic hydrocarbon (PAH) derivatives. The transformation of the diazidomethyl group on a naphthalene (B1677914) core into more extended aromatic systems is not a documented synthetic strategy.

Utility as Building Blocks for Carbon-Rich Frameworks

The potential of this compound as a building block for the construction of carbon-rich frameworks, such as fullerenes, nanotubes, or other complex carbon allotropes, has not been explored in the available scientific literature. There are no reports on the conversion of this compound into such materials.

Stereoselective Synthesis of Bioactive Analogs

There are no documented synthetic routes that employ this compound for the stereoselective synthesis of bioactive analogs. The specific influence of the diazidomethyl group on stereocontrol in synthetic transformations has not been investigated for this compound.

Potential Applications in Materials Science

Precursors for the Synthesis of Carbon Nanomaterials (e.g., Carbon Nanotubes, Nanospheres)

The synthesis of carbon nanomaterials (CNMs) such as carbon nanotubes (CNTs) and carbon nanospheres (CNSs) often relies on the thermal decomposition of carbon-rich precursors. mdpi.commdpi.combohrium.com Aromatic hydrocarbons are particularly suitable for this purpose due to their high carbon density and propensity to form graphitic structures upon pyrolysis. researchgate.net Naphthalene (B1677914) and its derivatives have been investigated as precursors for carbon-based materials. The thermal decomposition of naphthalene can lead to the formation of polycyclic aromatic hydrocarbons (PAHs), which are key intermediates in the formation of soot and, under controlled conditions, structured carbon nanomaterials. nih.gov

1-(Diazidomethyl)naphthalene offers a unique proposition as a precursor for CNMs. The thermal decomposition of the diazidomethyl group would be expected to occur at lower temperatures than the decomposition of the naphthalene ring itself. This process would release a significant amount of nitrogen gas and generate highly reactive radical species. This controlled, low-temperature decomposition could potentially seed the growth of carbon nanostructures. The naphthalene moieties released during decomposition could then serve as the primary carbon source for the assembly of these nanostructures. The presence of nitrogen during the formation process could also lead to the in-situ doping of the resulting carbon nanomaterials, which is known to enhance their electronic and catalytic properties.

The general process for synthesizing carbon nanomaterials from such precursors involves chemical vapor deposition (CVD) or simple pyrolysis at elevated temperatures. mdpi.commdpi.com The morphology and quality of the resulting carbon nanomaterials can be influenced by various factors, including the precursor used, the temperature, and the presence of catalysts.

Formation of High-Nitrogen Carbon Nitrides

Graphitic carbon nitride (g-C₃N₄), a metal-free polymer, has garnered significant attention for its applications in photocatalysis and electronics. deakin.edu.au The synthesis of g-C₃N₄ typically involves the pyrolysis of nitrogen-rich precursors such as melamine, thiourea, or urea. deakin.edu.auresearchgate.netrsc.org The thermal decomposition of these molecules leads to the formation of a layered structure composed of tri-s-triazine or heptazine units linked by nitrogen atoms.

Organic azides, particularly those with a high nitrogen-to-carbon ratio, are logical candidates for the synthesis of high-nitrogen content materials. The thermal decomposition of aryl azides proceeds through the formation of highly reactive nitrene intermediates, which can then react to form new nitrogen-containing structures. nih.gov For instance, the on-surface synthesis of monolayer 2D carbon nitride films has been demonstrated using 2,5,8-triazido-s-heptazine as a precursor. nih.gov

This compound, with its substantial nitrogen content (N₆) relative to its carbon content (C₁₁), could serve as a precursor for nitrogen-doped carbon or carbon nitride materials. Upon thermal decomposition, the release of nitrogen from the azide (B81097) groups could facilitate the formation of a nitrogen-rich carbonaceous material. The naphthalene core provides the carbon framework, while the azide groups supply the nitrogen. The resulting material might not be a pure g-C₃N₄ but rather a carbon-rich carbon nitride or a heavily nitrogen-doped graphitic carbon, which could exhibit interesting electronic and catalytic properties.

Exploration in Energetic Materials Design

The design of new energetic materials seeks to achieve a balance between high performance (e.g., high heat of formation, high detonation velocity) and sufficient stability for safe handling and storage. Organic azides are a well-known class of energetic compounds, as the azide group contributes significantly to a high positive heat of formation. researchgate.netnih.gov The decomposition of an azide group releases a molecule of nitrogen gas (N₂), a very stable molecule, which is a highly exothermic process.

This compound possesses two key features relevant to energetic materials: the naphthalene backbone and the gem-diazide group. The naphthalene core provides a high carbon content, which can act as a fuel, and a relatively high density. The gem-diazide group, with two azide moieties on the same carbon atom, is a source of high energy. Geminal diazides are generally considered to be unstable, and their thermal stability is a critical factor in their potential application as energetic materials. researchgate.netmdpi.com The stability of gem-diazides can be influenced by the substituents on the carbon atom. acs.orgresearchgate.netechemi.com

CompoundHeat of Formation (Gas Phase, PM3) (kcal/mol)Nitrogen Content (%)
Phenyl azide+78.235.3
2,4-Diazido-3,5-dicyanopyridine+185.358.9
2,4,6-Triazido-3,5-dicyanopyridine+274.965.9
2,3,4,5-Tetraazido-6-cyanopyridine+382.770.0

This table presents calculated heats of formation for various aromatic azides to illustrate the energetic contribution of the azide group. Data sourced from related research on energetic azides. researchgate.net

The chemical stability of this compound would be a primary concern for its use in energetic materials. The gem-diazide structure is prone to decomposition, and the presence of the naphthalene ring could influence this stability through electronic and steric effects. Further research into its thermal decomposition profile would be necessary to assess its viability as a practical energetic material.

Integration into Polymeric Architectures and Supramolecular Assemblies

The naphthalene unit is a valuable component in the construction of functional polymers and supramolecular assemblies due to its rigid, planar structure and its electronic properties. thieme-connect.commdpi.comresearchgate.netnih.govresearchgate.net Naphthalene diimides (NDIs), for example, are widely used in supramolecular chemistry due to their ability to form stable π-π stacks. rsc.orgresearchgate.net The incorporation of the naphthalene moiety into a polymer backbone can enhance thermal stability and introduce desirable optical and electronic properties. researchgate.netntu.edu.tw

This compound could be integrated into polymeric structures in several ways. The naphthalene core itself can be part of a polymer backbone, for instance, through Friedel-Crafts polymerization or by using functionalized naphthalene derivatives in condensation polymerization. mdpi.comnih.govresearchgate.net

Furthermore, the two azide groups offer a route for chemical modification and polymerization. Azides are well-known for their participation in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. wikipedia.org These reactions are highly efficient and orthogonal to many other functional groups, making them ideal for polymer synthesis and modification. This compound could potentially be used as a cross-linker for polymers containing alkyne groups or as a monomer in the synthesis of polymers with triazole linkages in the backbone.

In the realm of supramolecular chemistry, the naphthalene unit can participate in host-guest interactions and self-assembly processes. thieme-connect.comnih.govacs.org The assembly of naphthalene derivatives can be directed by non-covalent interactions such as hydrogen bonding and π-π stacking to form well-defined nanostructures. rsc.org While the diazidomethyl group does not directly participate in hydrogen bonding, its steric bulk and electronic influence could modulate the self-assembly behavior of the naphthalene core.

Q & A

(Basic) How should researchers design toxicological studies for 1-(Diazidomethyl)naphthalene to evaluate systemic effects?

Methodological Answer:
Follow systematic frameworks like the ATSDR’s inclusion criteria (Table B-1) :

  • Exposure Routes : Prioritize inhalation, oral, and dermal routes, as these are common for polycyclic aromatic hydrocarbons (PAHs). Parenteral routes (e.g., intravenous) can supplement mechanistic insights.
  • Endpoints : Include respiratory, hepatic, renal, and hematological effects, which are critical for naphthalene derivatives .
  • Species Selection : Use rodent models (rats/mice) for baseline toxicity and non-human primates for extrapolation to humans.
  • Dose-Response Analysis : Apply OECD guidelines for acute and subchronic exposure, ensuring alignment with ATSDR’s health outcome categories (e.g., body weight changes, organ-specific pathologies) .

(Advanced) How can contradictions in metabolic pathway data for this compound be resolved?

Methodological Answer:
Adopt a tiered approach:

Risk of Bias Assessment : Use standardized questionnaires (Tables C-6, C-7) to evaluate study reliability (e.g., randomization, dose reporting) .

Data Triangulation : Cross-reference in vitro (e.g., hepatic microsomes) and in vivo metabolism studies with computational models (e.g., PubChem’s structural data for analogous compounds like 1-methylnaphthalene) .

Mechanistic Validation : Employ isotopic labeling (e.g., 14C^{14}\text{C}-tagged compounds) to trace azide group degradation and identify reactive intermediates .

(Basic) What are the standard synthetic and characterization protocols for this compound?

Methodological Answer:

  • Synthesis :
    • Friedel-Crafts Alkylation : React naphthalene with diazidomethyl chloride using AlCl₃ as a catalyst (optimize temperature to avoid explosive side reactions) .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
  • Characterization :
    • NMR/IR : Confirm functional groups (e.g., azide peaks at ~2100 cm⁻¹ in IR) .
    • Mass Spectrometry : Compare fragmentation patterns with NIST reference data for structurally similar PAHs .

(Advanced) How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Reference NIST thermochemistry data for analogous compounds (e.g., 1,4-Dihydronaphthalene) .
  • Photolytic Degradation : Expose samples to UV-Vis light (λ = 254–365 nm) and analyze degradation products via GC-MS .
  • Hydrolytic Stability : Immerse in buffered solutions (pH 4–10) and quantify residual compound using HPLC with UV detection .

(Basic) Which in vitro models are suitable for preliminary cytotoxicity screening of this compound?

Methodological Answer:

  • Cell Lines : Use HepG2 (hepatotoxicity) and A549 (respiratory toxicity) cells, as validated for naphthalene derivatives .
  • Endpoints : Measure mitochondrial dysfunction (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation) .
  • Dose Range : Test 0.1–100 µM, referencing ATSDR’s systemic effect thresholds for methylnaphthalenes .

(Advanced) What computational strategies predict the reactivity of this compound in host-guest systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density distribution (azide groups act as electron-withdrawing moieties) .
  • Molecular Dynamics : Simulate binding affinity with cyclodextrins or carbon nanotubes, using force fields (e.g., AMBER) to model van der Waals interactions .
  • PubChem Data : Cross-validate predictions with experimental parameters (e.g., logP, polar surface area) from analogous compounds .

(Basic) How to validate analytical methods for quantifying this compound in environmental samples?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) for water/soil matrices .
  • Instrumentation : Optimize GC-MS parameters (e.g., DB-5 column, electron ionization at 70 eV) .
  • Validation Metrics : Assess linearity (R² > 0.99), LOD/LOQ (≤1 ppb), and recovery rates (80–120%) per EPA guidelines .

(Advanced) What mechanistic insights exist for this compound’s interactions with DNA/RNA?

Methodological Answer:

  • Intercalation Studies : Use UV-Vis titration and fluorescence quenching to measure binding constants (Kₐ) with calf thymus DNA .
  • Transcriptomic Analysis : Apply RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) in exposed cell lines .
  • Molecular Docking : Model interactions with DNA polymerase β or RNA helicases using AutoDock Vina .

(Basic) What environmental monitoring strategies are recommended for this compound?

Methodological Answer:

  • Media-Specific Sampling :
    • Air : Use passive samplers (PUF disks) and analyze via thermal desorption GC-MS .
    • Water : Employ liquid-liquid extraction (dichloromethane) followed by HPLC .
  • Biomonitoring : Measure urinary metabolites (e.g., naphtholic acids) in occupationally exposed populations, referencing ATSDR’s biomonitoring frameworks .

(Advanced) How can degradation mechanisms of this compound be elucidated under oxidative conditions?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs) : Use ozone or Fenton’s reagent to generate hydroxyl radicals, then track intermediates via LC-QTOF-MS .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled azide groups to trace nitrogen release (e.g., N₂ gas) during degradation .
  • Kinetic Modeling : Fit degradation data to pseudo-first-order models and calculate half-lives (t₁/₂) .

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